molecular formula C20H18FN5O3S B11253986 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11253986
M. Wt: 427.5 g/mol
InChI Key: KFYLYGPWIVYZDQ-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclocondensation of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Acetamide Formation: The acetamide moiety is formed through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its combination of a triazine ring, sulfanyl group, and acetamide moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H18FN5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C20H18FN5O3S/c1-11-6-5-7-13(17(11)22-12(2)27)18-19(29)24-20(26-25-18)30-10-16(28)23-15-9-4-3-8-14(15)21/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

KFYLYGPWIVYZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)NC(=O)C

Origin of Product

United States

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